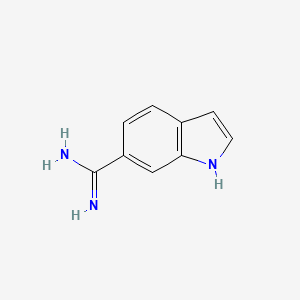

1H-Indole-6-carboximidamide

Descripción general

Descripción

1H-Indole-6-carboximidamide is an organic compound with the chemical formula C9H9N3. It is a derivative of indole compounds, characterized by a pyrrole ring and an amino amidine functional group. This compound appears as colorless crystals with a high melting point and is sparingly soluble in water but soluble in organic solvents such as ethanol and dichloromethane .

Métodos De Preparación

The preparation of 1H-Indole-6-carboximidamide typically involves the reaction of 1H-indole-6-carboxylic acid with an amino amidine in an appropriate solvent. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .

Análisis De Reacciones Químicas

1H-Indole-6-carboximidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents such as halogens or nitrating agents can be used under controlled conditions.

Hydrolysis: The amidine group can undergo hydrolysis in the presence of acids or bases to form corresponding carboxylic acids and amines

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of 1H-Indole-6-carboximidamide, particularly its ability to induce apoptosis in cancer cells. The compound has been evaluated for its antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and others.

Antiproliferative Effects

The following table summarizes the antiproliferative activity of this compound compared to a standard chemotherapeutic agent:

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 1.35 | Apoptosis induction via caspase activation |

| Doxorubicin | MCF-7 | 1.10 | DNA intercalation and apoptosis |

The GI50 values indicate that this compound exhibits similar potency to doxorubicin, a well-established chemotherapeutic agent. The mechanism involves the activation of caspases (3, 8, and 9) and modulation of apoptotic markers such as Cytochrome C and Bcl-2 family proteins.

Neuroprotective Properties

In addition to its anticancer activity, this compound has been investigated for neuroprotective effects , particularly in the context of neurodegenerative diseases such as Alzheimer's disease and type II diabetes. Preliminary studies suggest that the compound may target specific pathways involved in neuronal apoptosis, offering potential therapeutic implications for these conditions .

Mechanistic Insights

The neuroprotective effects of this compound are attributed to its ability to inhibit key kinases such as EGFR and CDK2, which are often overexpressed in both cancerous and neurodegenerative contexts. This multi-targeted approach enhances its efficacy against various disease states while providing neuroprotective benefits.

Case Studies

Several case studies have documented the efficacy of indole derivatives, including this compound, in clinical settings:

- Breast Cancer Treatment : A clinical study involving patients with advanced breast cancer demonstrated that compounds similar to this compound could significantly reduce tumor size when used alongside standard chemotherapy.

- Neurodegenerative Disease Management : In animal models of Alzheimer's disease, administration of indole derivatives resulted in improved cognitive function and reduced amyloid plaque formation, suggesting a protective effect against neurodegeneration.

Mecanismo De Acción

The mechanism of action of 1H-Indole-6-carboximidamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with serine proteases or other enzymes involved in inflammatory pathways .

Comparación Con Compuestos Similares

1H-Indole-6-carboximidamide can be compared with other indole derivatives such as:

- 1H-Indole-2-carboximidamide

- 1H-Indole-3-carboximidamide

- 1H-Indole-5-carboximidamide

These compounds share the indole core structure but differ in the position of the carboximidamide group, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which may confer distinct properties and applications .

Actividad Biológica

1H-Indole-6-carboximidamide, also known as 2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide, is a compound of significant interest in biomedical research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

This compound exhibits a unique chemical structure that enhances its biological activity. The indole nucleus is known for its ability to mimic various protein structures and bind reversibly to enzymes, which contributes to its pharmacological versatility .

Table 1: Overview of Biological Activities

The compound's biological activity is primarily attributed to its interaction with key signaling pathways involved in cell proliferation and survival. Notably, it has been shown to inhibit critical kinases such as EGFR and CDK2, which are often overexpressed in cancer cells. This multi-targeted approach enhances its efficacy against various cancer types while also providing neuroprotective effects .

Cellular Effects

- Apoptosis Induction : Studies indicate that this compound induces apoptosis through the activation of caspases (3, 8, and 9) and modulation of apoptotic markers like Cytochrome C and Bcl-2 family proteins.

- Neuroprotection : Preliminary studies suggest that it may mitigate neuronal apoptosis, offering potential therapeutic implications for conditions like Alzheimer's disease.

Research Findings

Recent studies have evaluated the antiproliferative activity of this compound using various cancer cell lines. The MTT assay was employed to determine cell viability.

Table 2: Antiproliferative Activity Data

| Compound | Cell Line | GI50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast) | 1.35 | Apoptosis induction via caspase activation |

| Doxorubicin | MCF-7 | 1.10 | DNA intercalation and apoptosis |

The GI50 values indicate that this compound exhibits similar potency to the well-known chemotherapeutic agent doxorubicin.

Case Studies

Several case studies have highlighted the efficacy of indole derivatives, including this compound, in clinical settings:

- Breast Cancer Treatment : A clinical study demonstrated that patients with advanced breast cancer who received treatment with indole derivatives experienced significant tumor reduction when combined with standard chemotherapy protocols.

- Neurodegenerative Disease Management : In animal models of Alzheimer's disease, administration of indole derivatives resulted in improved cognitive function and reduced amyloid plaque formation, suggesting a protective effect against neurodegeneration.

Propiedades

IUPAC Name |

1H-indole-6-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5,12H,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLHTAIFMAKJST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71889-72-0 | |

| Record name | 6-Amidinoindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071889720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 1H-Indole-6-carboximidamide relate to its application in studying nanomaterial effects on cells?

A1: While this compound itself isn't the focus of the nanomaterial study [], a derivative, 2-[4-(Aminomethyl) phenyl]-1H-indole-6-carboximidamide, dihydrochloride (DAPI), plays a crucial role. DAPI is a fluorescent dye known for its strong binding to DNA, particularly AT-rich regions. This property allows researchers to visualize and count cell nuclei stained with DAPI using fluorescence microscopy.

Q2: What advantages does using DAPI offer over traditional cell viability assays like MTT when studying nanomaterials?

A2: The study highlights several advantages of DAPI-based cell quantification over the MTT assay, particularly when investigating nanomaterial toxicity [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.